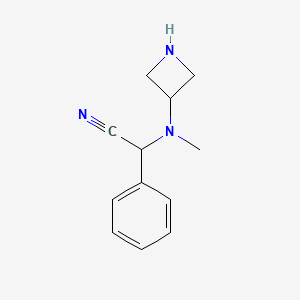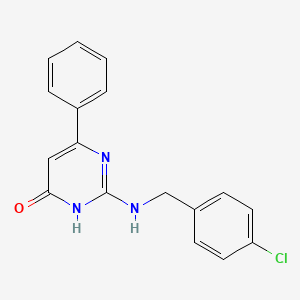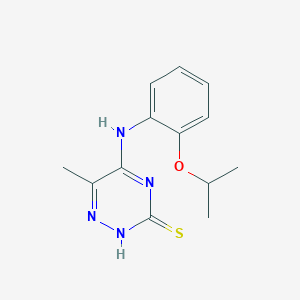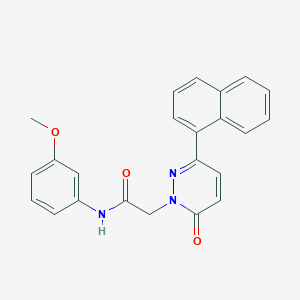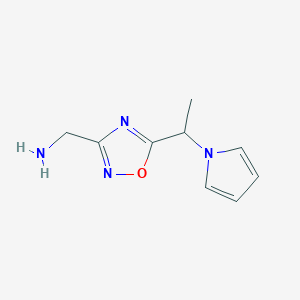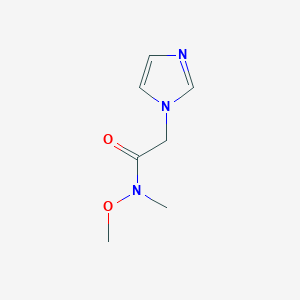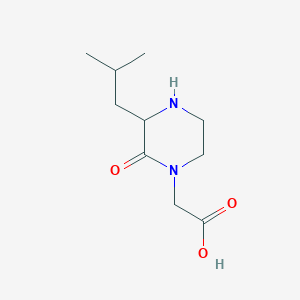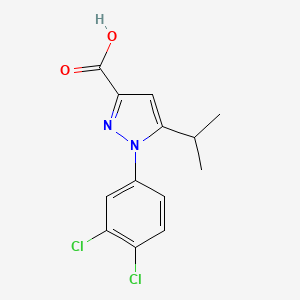
1-(3,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid is a chemical compound known for its unique structure and properties. This compound features a pyrazole ring substituted with a 3,4-dichlorophenyl group and an isopropyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(3,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common method includes the reaction of 3,4-dichlorophenylhydrazine with isopropyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to carboxylation to yield the final product. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-(3,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
1-(3,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
1-(3,4-Dichloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
3,4-Dichlorophenyl isocyanate: Used as a chemical intermediate and in organic synthesis.
3,4-Dichlorophenylacetic acid: Known for its use in the synthesis of various pharmaceuticals.
Thiazole derivatives: These compounds also exhibit significant biological activities and are used in medicinal chemistry. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H12Cl2N2O2 |
|---|---|
Molecular Weight |
299.15 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-5-propan-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-7(2)12-6-11(13(18)19)16-17(12)8-3-4-9(14)10(15)5-8/h3-7H,1-2H3,(H,18,19) |
InChI Key |
NUISQIYZXJTEQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


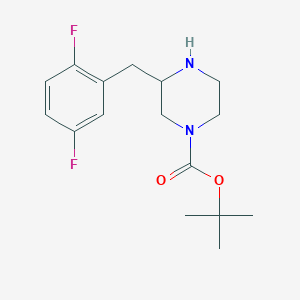
![6-amino-5-(furan-2-ylmethyl)-7-(4-oxo-3,4-dihydroquinazolin-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14868795.png)
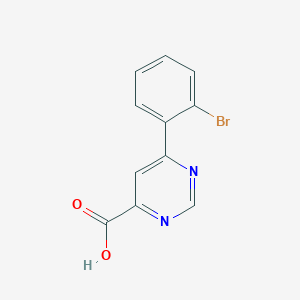
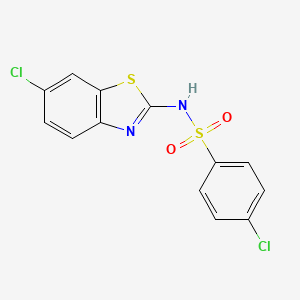
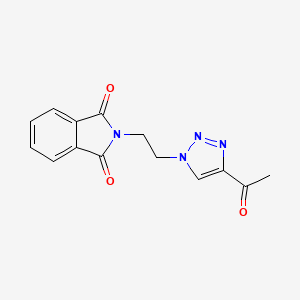
![2-Thiaspiro[3.5]nonan-7-ol](/img/structure/B14868812.png)
